molecular formula C7H9Cl2N3 B2634294 4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride CAS No. 1803590-08-0

4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride

Cat. No.: B2634294
CAS No.: 1803590-08-0
M. Wt: 206.07
InChI Key: LHQAMQIAECCSMV-UHFFFAOYSA-N
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Description

4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride is a chemical compound with the molecular formula C7H9Cl2N3. It is commonly used in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride typically involves the reaction of 4-(Aminomethyl)pyridine-2-carbonitrile with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined and processed under stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridine derivatives, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various specialized applications, particularly in organic synthesis and industrial processes .

Biological Activity

4-(Aminomethyl)pyridine-2-carbonitrile dihydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity and potential therapeutic applications. This article explores its biological mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Chemical Name : this compound
  • CAS Number : 1803590-08-0
  • Molecular Formula : C8H9Cl2N3

This structure includes an aminomethyl group attached to a pyridine ring, which is crucial for its biological activity.

The biological activity of this compound primarily involves its interaction with various molecular targets. It is known to modulate the activity of specific enzymes and receptors, influencing several biochemical pathways. Notably, it has been investigated for its role as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor , which is significant in the management of Type 2 Diabetes Mellitus (T2DM) by regulating blood glucose levels .

Interaction with DPP-4

DPP-4 inhibitors have shown efficacy in clinical trials, leading to reductions in HbA1c levels and preservation of pancreatic β-cell function. The aminomethyl group in the pyridine ring has been highlighted as critical for enhancing DPP-4 inhibitory activity, with structural modifications leading to improved potency .

Biological Activities

Recent studies have demonstrated that this compound exhibits various biological activities:

  • Antidiabetic Effects : Preclinical studies indicate that this compound effectively lowers blood glucose levels in diabetic models, showcasing potential as an antidiabetic agent .
  • Cytotoxicity Against Cancer Cells : Similar pyridine derivatives have shown cytotoxic effects on various cancer cell lines. The mechanism often involves disruption of cellular pathways, leading to apoptosis or cell cycle arrest .
  • Inhibition of Enzymatic Activity : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which can contribute to its therapeutic effects .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
DPP-4 InhibitionReduces blood glucose levels in T2DM models
CytotoxicityInduces apoptosis in cancer cell lines
Enzyme InhibitionModulates activity of metabolic enzymes

Case Study: DPP-4 Inhibitory Activity

In a study evaluating the efficacy of various aminomethyl-pyridine compounds, it was found that those with the aminomethyl group at the β-position exhibited lower IC50 values compared to their α-position counterparts. This highlights the importance of structural positioning in enhancing biological activity .

Properties

IUPAC Name

4-(aminomethyl)pyridine-2-carbonitrile;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3.2ClH/c8-4-6-1-2-10-7(3-6)5-9;;/h1-3H,4,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQAMQIAECCSMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CN)C#N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803590-08-0
Record name 4-(aminomethyl)pyridine-2-carbonitrile dihydrochloride
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